![molecular formula C18H12F3NO B12449066 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol](/img/structure/B12449066.png)
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridyl group
Méthodes De Préparation
The synthesis of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of octafluorotoluene as a starting reagent, which undergoes a series of reactions to form the desired compound .
Analyse Des Réactions Chimiques
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenolic derivatives, while substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings .
Applications De Recherche Scientifique
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-[6-Phenyl-4-(trifluoromethyl)-2-pyridyl]phenol can be compared with other similar compounds, such as methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate and 4-(trifluoromethyl)phenol. These compounds share the trifluoromethyl group but differ in their overall structure and functional groups.
Propriétés
Formule moléculaire |
C18H12F3NO |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-[6-phenyl-4-(trifluoromethyl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)13-10-15(12-6-2-1-3-7-12)22-16(11-13)14-8-4-5-9-17(14)23/h1-11,23H |
Clé InChI |
WTRCZSZORJOBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


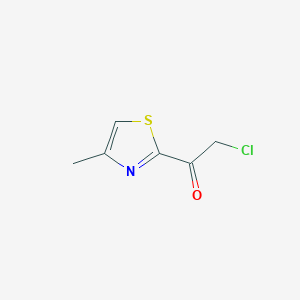
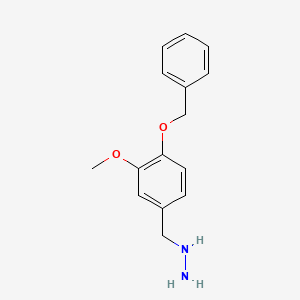
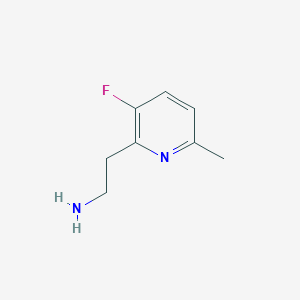
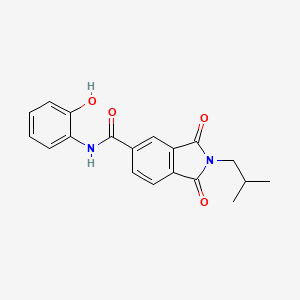
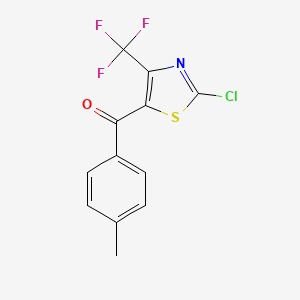
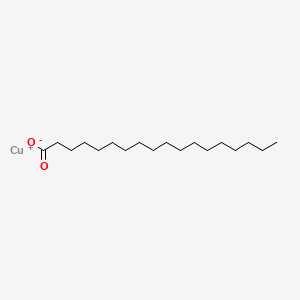
![9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate](/img/structure/B12449005.png)

![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
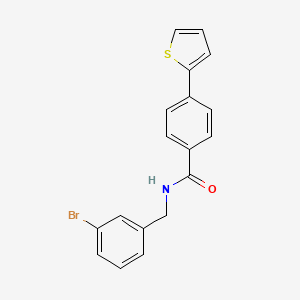

![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
